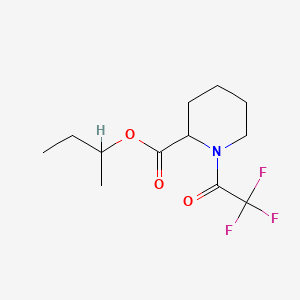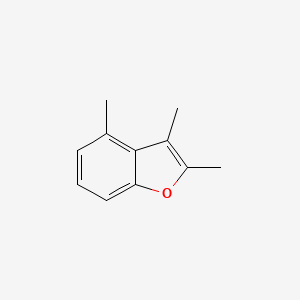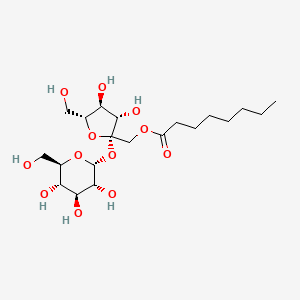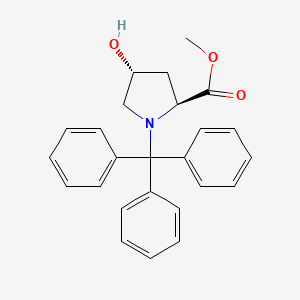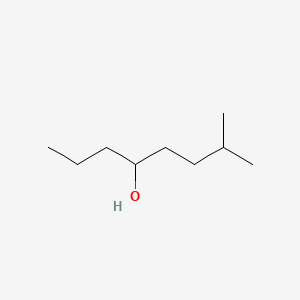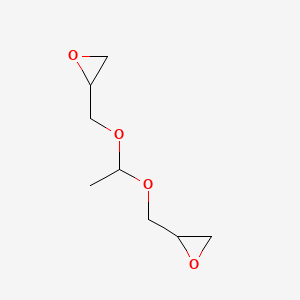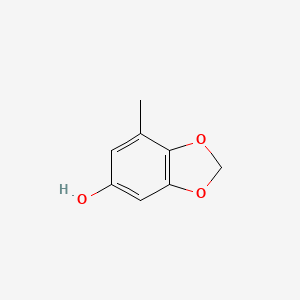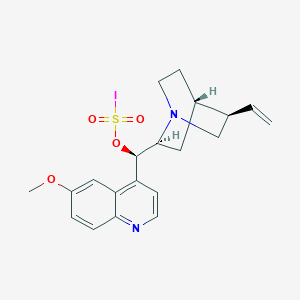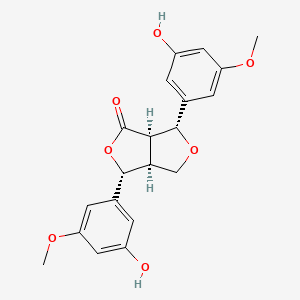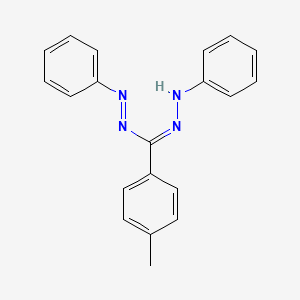
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a versatile chemical compound with the molecular formula C19H16N4 and a molecular weight of 300.36 g/mol . This compound is known for its unique properties, making it an indispensable tool in various scientific studies, including medicinal chemistry, polymer research, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide typically involves the reaction of aniline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline with 4-methylbenzene-1,3-diamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds due to its unique chemical structure and reactivity.
Polymer Research: The compound is utilized in the synthesis of novel polymers with specific properties for industrial applications.
Material Science: It plays a role in the creation of advanced materials with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Aniline, N-methyl-: A related compound with a similar structure but different functional groups.
N-phenylbenzamide: Another similar compound with distinct chemical properties and applications.
Uniqueness
N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. This makes it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C20H18N4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3/b23-20-,24-22? |
InChI Key |
FEYZMOAOMKSFOX-MXRPJFMNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
